molecular formula C21H30FNO3 B2887213 Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 606101-78-4

Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No. B2887213
CAS RN: 606101-78-4
M. Wt: 363.473
InChI Key: QBICUTLRKTYKCH-ADWQCJSGSA-N
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Description

“Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate” is a chemical compound . It is also known as 1H-Indeno [5,4-f]quinoline-7-carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.5 . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 478.6±45.0 °C at 760 mmHg, and a flash point of 243.3±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimycobacterial Applications

A study by Dinakaran et al. (2008) explored novel ofloxacin derivatives, which are structurally related to the chemical . These derivatives demonstrated significant antimycobacterial activities, especially against Mycobacterium tuberculosis. The study emphasizes the potential of developing new derivatives for treating mycobacterial infections.

Antibacterial Properties

Jinbo et al. (1993) conducted a study on tetracyclic pyridone carboxylic acids, similar in structure to the chemical , and found them to have potent antibacterial activity, particularly against Gram-positive bacteria, including Streptococcus pneumoniae (Jinbo et al., 1993). This highlights the potential utility of these compounds in treating bacterial infections.

Enzymatic Inhibition

A study by Miyamoto et al. (1995) on quinoline carboxylic acids, structurally similar to the specified chemical, revealed their ability to inhibit DNA gyrase, an enzyme crucial in bacterial DNA replication. This property makes them potential candidates for developing new antibacterial drugs.

Cancer Treatment Potential

Research by Deady et al. (1999) on ring-substituted analogues of the topoisomerase inhibitor 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, related to the chemical , showed significant cytotoxicity against cancer cell lines. This suggests potential applications in cancer treatment.

Peripheral Benzodiazepine Receptor Visualization

Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). This indicates the possible use of such compounds in neuroimaging and the study of neurological disorders.

Potential Radioprotective Properties

Aleksanyan and Hambardzumyan (2013) explored quinoline derivatives, similar in structure to the chemical , as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). This research suggests potential applications in protecting against radiation damage.

Alzheimer's Disease Treatment

A study by Camps et al. (2000) on tacrine-huperzine A hybrids (huprines), structurally related to the specified chemical, found them to be highly potent acetylcholinesterase inhibitors, suggesting potential use in Alzheimer's disease treatment.

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on quinoline carboxylic acid and its precursors, closely related to the target compound, indicating their potential for analytical applications in pharmaceuticals (Srinivasu et al., 1999).

Kinase Inhibitor for Cancer Therapy

A study by Zhou et al. (2014) on quinoline derivatives as c-Met kinase inhibitors highlighted their potential in cancer therapy, particularly for targeting specific cancer cell lines.

Antibacterial Drugs for Respiratory Infections

Odagiri et al. (2013) researched novel quinoline-carboxylic acid derivatives for their potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013). This emphasizes the potential of these compounds in treating respiratory tract infections.

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. This could be due to the compound not being widely studied or its mechanism of action not being fully understood .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research and applications involving this compound are not provided in the search results. This could be due to the compound not being widely studied or its potential applications not being fully explored .

properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FNO3/c1-20-10-9-14-12(13(20)6-7-15(20)19(25)26-4)5-8-17-21(14,2)11-16(22)18(24)23(17)3/h11-15,17H,5-10H2,1-4H3/t12-,13-,14-,15+,17+,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBICUTLRKTYKCH-ADWQCJSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=C(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=C(C(=O)N4C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

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